

# Application Notes and Protocols: Fluorination of 3-bromo-4-nitropyridine N-oxide

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## Compound of Interest

Compound Name: 3-Fluoro-4-nitropyridine

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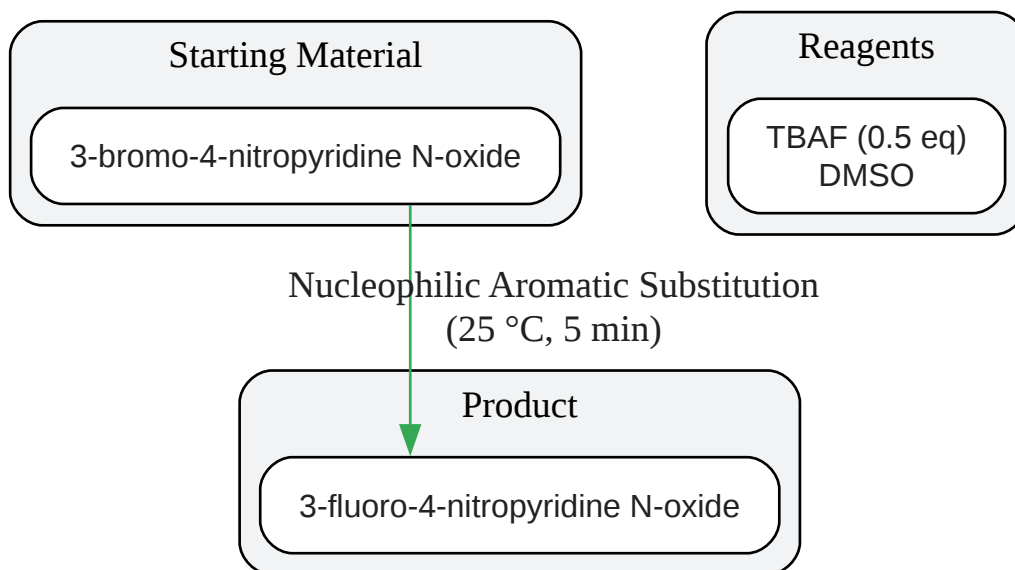
## Abstract

This document provides a detailed experimental procedure for the synthesis of **3-fluoro-4-nitropyridine** N-oxide via nucleophilic aromatic substitution. The protocol outlines the fluorination of 3-bromo-4-nitropyridine N-oxide using tetrabutylammonium fluoride (TBAF). This method offers a direct route to obtaining the meta-fluorinated pyridine derivative, a valuable intermediate in the development of pharmaceuticals and radiopharmaceuticals.[1][2] The procedure is designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

## Introduction

The introduction of fluorine into aromatic systems is a critical strategy in drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated pyridines, particularly at the meta-position, can be challenging due to the electron-rich nature of the pyridine ring.[1][2] This protocol describes a recently developed method for the direct fluorination of a pyridine N-oxide, specifically the conversion of 3-bromo-4-nitropyridine N-oxide to **3-fluoro-4-nitropyridine** N-oxide.[1][2] The presence of the N-oxide group facilitates the nucleophilic substitution at the meta-position, providing a valuable synthetic route to this important building block.[1]

## Experimental Workflow



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## References

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- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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